Degarelix acetate is a synthetic peptide with gonadotropin-releasing hormone (GnRH) antagonistic properties. [] It acts as a long-acting GnRH antagonist. [, ] In scientific research, Degarelix acetate serves as a valuable tool for studying androgen-related diseases and exploring novel therapeutic approaches. [, ]
Degarelix is manufactured by Ferring Pharmaceuticals and is marketed under the trade name Firmagon. The compound's chemical structure is that of a linear decapeptide amide with an empirical formula of and a molecular weight of approximately 1632.3 Da . It is presented as an acetate salt, typically as a white to off-white amorphous powder obtained through lyophilization.
Degarelix acetate is synthesized through liquid phase, convergent peptide synthesis. The synthesis involves several key steps:
The final product, degarelix acetate, is lyophilized to produce a stable powder that can be reconstituted for injection.
The molecular structure of degarelix acetate features a complex arrangement of amino acids, including five D-amino acids which contribute to its stability and resistance to enzymatic degradation. The structure can be represented as follows:
The structural formula indicates a high degree of complexity with multiple functional groups that facilitate its interaction with biological targets .
Degarelix acetate primarily undergoes hydrolysis in vivo, breaking down into smaller peptide fragments during its passage through the hepatobiliary system. This process does not produce significant metabolites detectable in plasma samples after subcutaneous administration . The compound's stability under physiological conditions is crucial for its therapeutic efficacy, as it maintains its active form long enough to exert its effects on hormone levels.
Degarelix exerts its therapeutic effects by competitively inhibiting gonadotropin-releasing hormone receptors located in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to:
The pharmacokinetics of degarelix reveal a peak plasma concentration occurring within two days post-injection, with a terminal half-life ranging from 41.5 to 70.2 days, allowing for sustained action over time .
Degarelix acetate exhibits several notable physical and chemical properties:
These properties are critical for ensuring proper formulation and delivery in clinical settings.
Degarelix acetate is primarily used in oncology for:
The drug's unique mechanism allows it to serve as an alternative treatment option for patients who may not tolerate other therapies well or who have experienced adverse effects from them .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0